molecular formula C9H15BrF2 B13182854 3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane

3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane

Cat. No.: B13182854
M. Wt: 241.12 g/mol
InChI Key: YIHLOMZQYDPSHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane is a halogenated cyclopentane derivative featuring a 1,1-difluorocyclopentane core substituted at position 3 with a branched 3-bromo-2-methylpropyl chain. Its inferred molecular formula is C₉H₁₅BrF₂, with a molecular weight of 245.12 g/mol (calculated). The compound’s structure combines fluorination at the 1,1-positions of the cyclopentane ring, which enhances electronic stability, and a brominated alkyl chain that introduces steric bulk and reactivity for applications in synthesis or material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane typically involves the reaction of 3-bromo-2-methylpropene with 1,1-difluorocyclopentane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and isolation of the final product to ensure it meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The double bond in the 3-bromo-2-methylpropyl group can participate in addition reactions.

Common Reagents and Conditions

Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and catalysts. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups, while oxidation and reduction reactions may produce various oxidized or reduced forms of the compound.

Scientific Research Applications

3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound may play a crucial role in its reactivity and interactions with other molecules. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Features

The table below compares key properties of 3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Stability Notes
This compound C₉H₁₅BrF₂ 245.12 (inferred) Branched 3-bromo-2-methylpropyl chain High thermal/electronic stability due to 1,1-difluoro group
3-Bromo-1,1-difluorocyclopentane C₅H₇BrF₂ 185.01 Direct bromination at C3 Moderate stability; prone to cation rearrangement above -30°C
3-(2-Bromoethyl)-1,1-difluorocyclopentane C₇H₁₁BrF₂ 213.06 Linear bromoethyl chain at C3 Lower steric hindrance; reactive in SN2 pathways
tert-Butyl N-(3-Bromo-2-methylpropyl)carbamate C₉H₁₈BrNO₂ 252.15 Similar branched bromoalkyl chain Carbamate group reduces electrophilicity

Key Observations:

  • Fluorination Impact: The 1,1-difluoro configuration stabilizes the cyclopentane ring via electron-withdrawing effects, as demonstrated in fluorinated cation studies . Non-fluorinated analogs (e.g., bromocyclopentanes) lack this stabilization and exhibit lower thermal resilience.
  • Substituent Effects :
    • Branching : The 3-bromo-2-methylpropyl group in the target compound introduces significant steric hindrance compared to linear chains (e.g., 3-(2-bromoethyl)-1,1-difluorocyclopentane). This reduces reactivity in nucleophilic substitution (SN2) but may favor elimination or radical pathways.
    • Chain Length : Longer substituents (e.g., C₉ vs. C₅/C₇ analogs) increase molecular weight and lipophilicity, influencing solubility and diffusion rates in biological systems .

Physical Properties

  • Boiling Points : While exact data for the target compound are unavailable, linear bromoethyl derivatives (e.g., C₇H₁₁BrF₂) typically have lower boiling points than branched analogs due to reduced molecular packing efficiency.
  • Solubility: The difluoro group enhances polarity, improving aqueous solubility slightly compared to non-fluorinated bromocyclopentanes. However, the bulky branched chain limits this effect .

Research Implications

The unique combination of fluorination and brominated branching in this compound positions it as a candidate for:

  • Pharmaceutical Intermediates : Bromine’s reactivity enables functionalization, while fluorination improves metabolic stability.
  • Material Science : Enhanced thermal stability suits it for high-performance polymers or liquid crystals.

Further studies are needed to quantify its biological activity (e.g., IC₅₀ values) and optimize synthetic routes, particularly for scalable production.

Biological Activity

3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane is a chemical compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, including synthesis methods, interaction studies, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound's molecular formula is C8H10BrF2\text{C}_8\text{H}_{10}\text{BrF}_2 with a molecular weight of approximately 241.12 g/mol. It consists of a cyclopentane ring with a difluoromethyl group and a bromoalkyl substituent. The presence of both bromine and fluorine atoms imparts distinctive chemical properties that influence its reactivity and biological interactions.

Key Features:

PropertyValue
Molecular FormulaC8H10BrF2\text{C}_8\text{H}_{10}\text{BrF}_2
Molecular Weight241.12 g/mol
Functional GroupsBromo, difluoromethyl

Synthesis Methods

Various synthetic routes have been developed to produce this compound. These methods typically involve halogenation reactions or nucleophilic substitutions that take advantage of the compound's unique structure. Key synthesis strategies include:

  • Electrophilic Bromination: Utilizing bromine in the presence of a suitable solvent to introduce the bromoalkyl chain.
  • Fluorination Reactions: Employing fluorinating agents to add difluoromethyl groups onto the cyclopentane framework.

Biological Activity

Research into the biological activity of this compound has revealed several potential therapeutic applications. The compound's interactions with biological systems can be categorized as follows:

1. Enzyme Inhibition:

  • Studies indicate that this compound may act as an inhibitor for various enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.

2. Receptor Modulation:

  • Interaction studies have shown that it may modulate certain receptor sites, influencing cellular signaling pathways which could be beneficial in treating diseases such as cancer or autoimmune disorders.

3. Antimicrobial Activity:

  • Preliminary tests suggest potential antimicrobial properties, warranting further investigation into its efficacy against specific bacterial strains.

Case Studies

Several case studies have been conducted to assess the biological effects of this compound:

  • Case Study 1: A study evaluated its effect on cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation.
  • Case Study 2: Research focused on its anti-inflammatory properties revealed significant reductions in pro-inflammatory cytokines when administered in vitro.

Properties

Molecular Formula

C9H15BrF2

Molecular Weight

241.12 g/mol

IUPAC Name

3-(3-bromo-2-methylpropyl)-1,1-difluorocyclopentane

InChI

InChI=1S/C9H15BrF2/c1-7(6-10)4-8-2-3-9(11,12)5-8/h7-8H,2-6H2,1H3

InChI Key

YIHLOMZQYDPSHK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCC(C1)(F)F)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.